molecular formula C16H15ClO4 B6409441 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261913-83-0

4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6409441
CAS RN: 1261913-83-0
M. Wt: 306.74 g/mol
InChI Key: TZGVSKNZKUTJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid (CEPMBA) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 310.6 g/mol and is soluble in organic solvents, such as ethanol and methanol. CEPMBA is a useful reagent in organic synthesis, and it has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding. In drug synthesis, 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% is used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and antibiotics. In enzyme inhibition, 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% has been used to study the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450. In protein binding, 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% has been used to study the binding of proteins to DNA and other macromolecules.

Mechanism of Action

4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It binds to the heme moiety of the enzyme, which prevents the enzyme from carrying out its normal metabolic function. This inhibition of cytochrome P450 enzymes leads to an increase in the bioavailability of drugs, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the growth of certain cancer cells and to reduce inflammation. It has also been shown to reduce the production of reactive oxygen species, which can be beneficial in the treatment of oxidative stress-related diseases. Additionally, it has been found to increase the production of nitric oxide, which can be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is easily synthesized in a high yield. Additionally, it has a wide range of applications in scientific research, including drug synthesis, enzyme inhibition, and protein binding. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it has a relatively low solubility in water, which can limit its use in certain applications.

Future Directions

The potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% in scientific research are numerous. It has been shown to have a variety of biochemical and physiological effects, which could be explored further. Additionally, it could be used in the development of drugs for the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, its ability to inhibit cytochrome P450 enzymes could be explored further, as this could lead to the development of new drugs with improved bioavailability. Finally, its use in protein binding studies could be explored further, as this could lead to the development of new drugs with improved efficacy.

Synthesis Methods

4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized from the reaction of 2-chloro-4-ethoxyphenol and methoxybenzoyl chloride in the presence of a base, such as sodium carbonate or pyridine. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at a temperature of 80-90°C. The reaction produces 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% in a yield of 95%, which is the highest yield reported for this reaction.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-11-5-7-12(14(17)9-11)10-4-6-13(16(18)19)15(8-10)20-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGVSKNZKUTJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691690
Record name 2'-Chloro-4'-ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid

CAS RN

1261913-83-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-chloro-4′-ethoxy-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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